molecular formula C18H21N3O4S B5460204 2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide

2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide

Cat. No.: B5460204
M. Wt: 375.4 g/mol
InChI Key: UMPUTNYBTFNFLY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a sulfonylbenzamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Introduction of the sulfonyl group: The phenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Attachment of the benzamide group: Finally, the intermediate product is reacted with 2-methoxybenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide.

    Reduction: Formation of 2-methoxy-5-(4-phenylpiperazin-1-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonylbenzamide group may also contribute to its binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine ring instead of a benzamide group.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Contains a benzimidazole ring and a methoxyphenylpiperazine moiety.

Uniqueness

2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide is unique due to the presence of both a methoxy group and a sulfonylbenzamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17-8-7-15(13-16(17)18(19)22)26(23,24)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPUTNYBTFNFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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